N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that features a benzamide core substituted with a bromothiophene and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices .
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
- 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
- Tris[4-(5-bromothiophen-2-yl)phenyl]amine
Uniqueness
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of both bromothiophene and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S2/c1-21-11-4-3-9(7-12(11)22-2)15(20)19-16-18-10(8-23-16)13-5-6-14(17)24-13/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXUEDUZZRMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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